

# An In-depth Technical Guide to 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

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## Compound of Interest

Compound Name: 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Cat. No.: B1414925

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CAS Number: 1086376-30-8

This technical guide provides a comprehensive overview of **4-chloro-2-(piperidin-1-yl)pyridine**, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The document outlines the compound's physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential applications in medicinal chemistry.

## Core Compound Data

The key quantitative and qualitative data for **4-chloro-2-(piperidin-1-yl)pyridine** are summarized below.

Property	Value	Reference
CAS Number	1086376-30-8	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub>	[2]
Molecular Weight	196.68 g/mol	[2]
IUPAC Name	4-chloro-2-(piperidin-1-yl)pyridine	[1]
Canonical SMILES	<chem>C1CCN(CC1)C2=CC=C(C=N2)Cl</chem>	[1]
Purity	Typically >95% (commercially available)	[1]
LogP	2.91	[1]

## Synthesis and Experimental Protocols

The synthesis of **4-chloro-2-(piperidin-1-yl)pyridine** is not extensively detailed in peer-reviewed literature. However, a plausible and widely utilized method for its preparation is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This involves the reaction of a di-substituted pyridine, such as 2,4-dichloropyridine, with piperidine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring compared to the 4-position allows for a regioselective substitution.

### Plausible Experimental Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize **4-chloro-2-(piperidin-1-yl)pyridine** from 2,4-dichloropyridine and piperidine.

Materials:

- 2,4-Dichloropyridine
- Piperidine

- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

#### Procedure:

- To a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous DMF, add piperidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
- Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **4-chloro-2-(piperidin-1-yl)pyridine**.

#### Characterization:

The final product should be characterized by spectroscopic methods to confirm its identity and purity. While specific spectral data for this compound is not readily available in published literature, analogous compounds would be analyzed using:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure and the positions of substituents on the pyridine and piperidine rings.
- Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

## Potential Applications in Drug Discovery

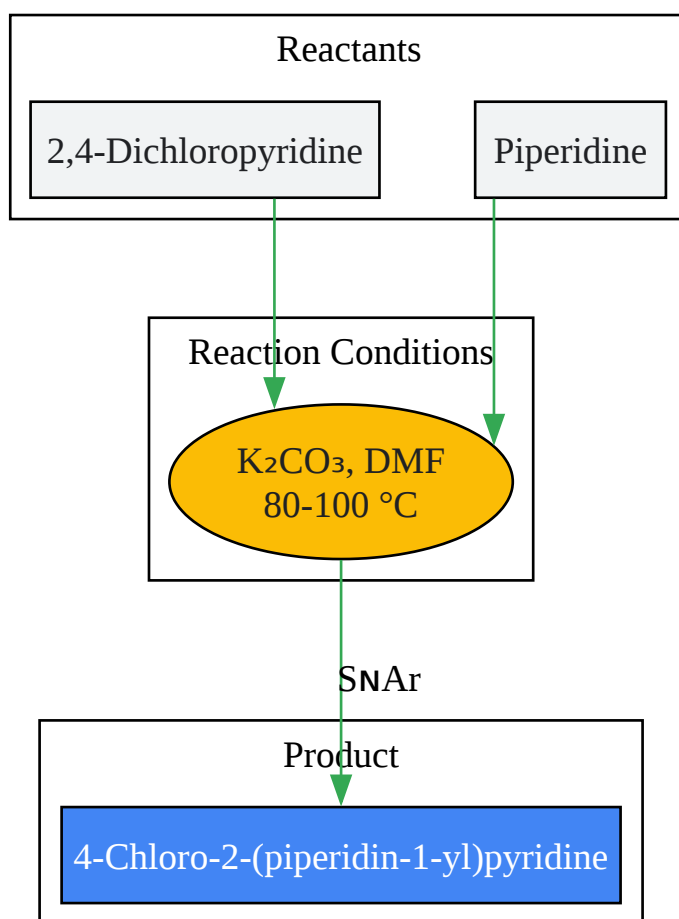
The piperidine and pyridine scaffolds are ubiquitous in medicinal chemistry and are components of numerous FDA-approved drugs.[3][4] Substituted pyridines, including chloro-derivatives, serve as important intermediates in the synthesis of more complex molecules with a wide range of biological activities.[5]

Given its structure, **4-chloro-2-(piperidin-1-yl)pyridine** can be considered a valuable building block for the synthesis of novel compounds targeting various therapeutic areas. The chlorine atom at the 4-position can be further functionalized through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) in a drug discovery program.

## Visualizations

### Synthetic Pathway

The following diagram illustrates the plausible synthetic pathway for **4-chloro-2-(piperidin-1-yl)pyridine** via nucleophilic aromatic substitution.

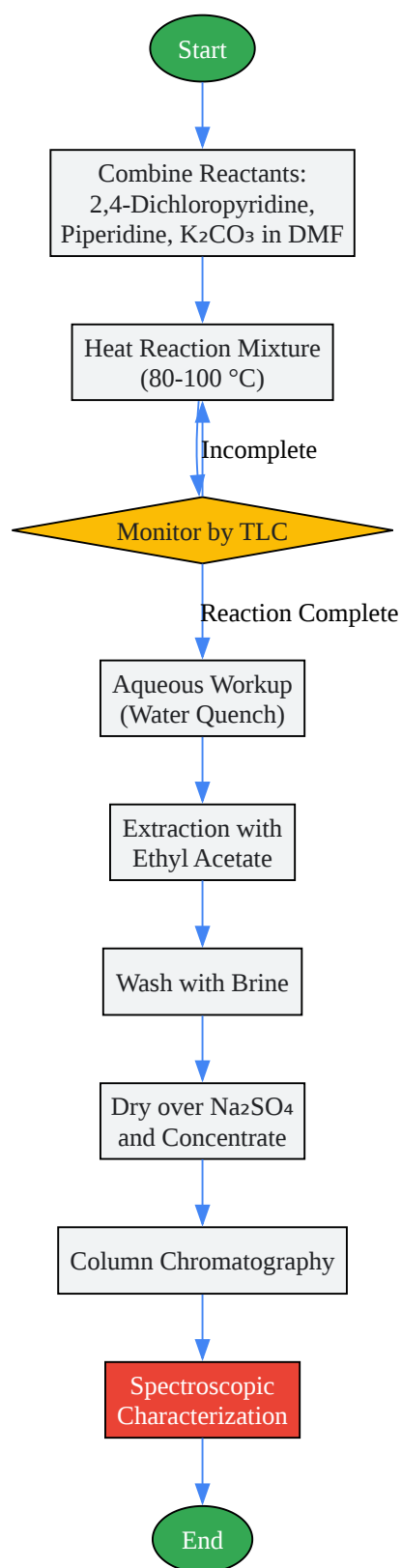


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Caption: Plausible synthesis of **4-chloro-2-(piperidin-1-yl)pyridine**.

## Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of **4-chloro-2-(piperidin-1-yl)pyridine** as described in the experimental protocol.



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Caption: Workflow for synthesis and purification.

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